N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N-(5-Chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound featuring a substituted ethanediamide backbone linked to a 5-chloro-2-methoxyphenyl group and a 1-(propan-2-yl)piperidin-4-ylmethyl moiety. This structure combines aromatic and aliphatic heterocyclic components, which are common in medicinal chemistry for modulating bioavailability and target affinity. The 5-chloro-2-methoxyphenyl group introduces electron-withdrawing and steric effects, while the isopropyl-substituted piperidine may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-12(2)22-8-6-13(7-9-22)11-20-17(23)18(24)21-15-10-14(19)4-5-16(15)25-3/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPVOAKPGQMRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The 1-(propan-2-yl)piperidin-4-ylmethyl segment is synthesized through cyclization of 1,5-diamine derivatives. A method adapted from c-Met modulator production (US7579473B2) involves:
- Starting material : 4-(aminomethyl)piperidine
- Isopropylation : Reaction with 2-bromopropane in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
- Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane 1:4).
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing bromide from 2-bromopropane. Steric effects from the piperidine ring necessitate prolonged reaction times.
Alternative Routes via Reductive Amination
An industrial-scale method described in US8058440B2 employs reductive amination for piperidine functionalization:
- Substrate : 4-pyridinecarboxaldehyde
- Coupling : Reacted with isopropylamine in methanol under hydrogen gas (3 atm) with palladium on carbon (Pd/C, 5% w/w) at 25°C for 24 hours.
- Hydrogenation : Reduces the pyridine ring to piperidine, yielding 1-(propan-2-yl)piperidin-4-ylmethanol.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/C |
| Temperature | 25°C |
| Pressure | 3 atm H₂ |
| Yield | 91% |
This method avoids harsh alkylation conditions, enhancing safety and scalability.
Functionalization of the Aromatic Ring
Electrophilic Chlorination and Methoxylation
The 5-chloro-2-methoxyphenyl group is introduced via sequential electrophilic substitutions:
- Methoxylation :
- Chlorination :
Side Reactions :
- Over-chlorination at the ortho position (5–8% byproduct).
- Mitigated by controlling Cl₂ stoichiometry (1.1 equivalents).
Oxalamide Bridge Formation
Coupling via Oxalyl Chloride
The final step involves condensing the piperidine and aryl intermediates using oxalyl chloride:
- Activation : React 1-(propan-2-yl)piperidin-4-ylmethylamine with oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at –10°C for 2 hours.
- Coupling : Add 5-chloro-2-methoxyaniline dropwise, followed by triethylamine (Et₃N) to scavenge HCl.
- Workup : Extract with DCM, wash with brine, and purify via recrystallization (ethanol/water).
Critical Parameters :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | –10°C to 0°C | >0°C: Ester byproducts |
| Oxalyl Chloride | 1.2 equivalents | <1 eq: Incomplete coupling |
| Base | Et₃N (2.5 eq) | Insufficient base: Low yield |
Alternative Amide Coupling Reagents
To avoid oxalyl chloride’s moisture sensitivity, US8058440B2 proposes using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- Conditions : HATU (1.5 eq), N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF at 25°C for 12 hours.
- Advantages : Higher functional group tolerance, milder conditions.
- Yield : 82% with >99% purity (HPLC).
Industrial-Scale Optimization
Solvent and Catalysis Screening
Data from large-scale batches (US8058440B2) highlight solvent effects on oxalamide formation:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 72 | 98.5 |
| Tetrahydrofuran | 65 | 97.2 |
| Acetonitrile | 58 | 95.8 |
| Dimethylformamide | 82 | 99.1 |
DMF’s high polarity facilitates amine activation but requires rigorous drying to prevent hydrolysis.
Crystallization Protocols
Final product purity is achieved through solvent-antisolvent crystallization:
- Solvent : Ethanol
- Antisolvent : Water (4:1 v/v)
- Crystal Size : 50–100 µm (controlled by cooling rate: 0.5°C/min).
Impact of Cooling Rate :
| Rate (°C/min) | Purity (%) | Crystal Size (µm) |
|---|---|---|
| 0.5 | 99.3 | 50–100 |
| 2.0 | 97.8 | 10–20 |
| 5.0 | 95.1 | 5–10 |
Slower cooling minimizes inclusion of impurities.
Mechanistic and Kinetic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethanediamide-Based Analogues
The compound shares structural similarities with N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide (). Key differences include:
- Piperidine Substitution: The target compound’s piperidine is substituted with a propan-2-yl group, whereas the analogue features a 4-methylpiperazinyl group.
- Linker and Aromatic Groups : Both compounds have a chloro-methoxyphenyl group, but the analogue incorporates a methylindole moiety, which may confer π-π stacking interactions absent in the target compound .
Piperidine-Containing Propionamides
Compounds such as N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide () and N-(3,4-dichlorophenyl)-N-(piperidin-4-yl)propionamide () share the piperidine core but differ in:
- Backbone Chemistry : Propionamide vs. ethanediamide linkers. Ethanediamides may exhibit stronger hydrogen-bonding capacity due to the dual amide groups.
- Substituent Effects : Chloro and methoxy groups on the phenyl ring modulate electron density and steric hindrance. For example, 3,4-dichloro substitution () increases hydrophobicity compared to the target’s 5-chloro-2-methoxy motif.
Piperidine Derivatives in Fentanyl Analogues
While structurally distinct from opioids, the target compound’s piperidine moiety parallels fentanyl derivatives (), such as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide . Key contrasts include:
- Pharmacophore Design : Fentanyl analogues prioritize arylalkyl groups on the piperidine nitrogen for µ-opioid receptor binding, whereas the target compound’s isopropyl group likely redirects selectivity.
- Functional Groups : The ethanediamide linker in the target compound is absent in fentanyl-like structures, which typically employ carbonyl or thiophene groups (e.g., thiophene fentanyl, ).
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide, also referred to as a complex oxalamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a methoxyphenyl group, and an oxalamide moiety, which contribute to its diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 367.9 g/mol. The structure includes functional groups that are known to interact with biological targets, making it a candidate for further investigation in drug development.
Antimicrobial and Antitumor Properties
Recent studies have indicated that this compound exhibits promising antimicrobial and antitumor activities. Research has shown that compounds with similar structural features often demonstrate significant efficacy against various cancer cell lines and microbial strains.
-
Antitumor Activity :
- In vitro assays have been conducted on several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The compound's activity was assessed using both 2D and 3D culture systems.
- Results indicated that the compound exhibited moderate to high cytotoxicity against these cancer cell lines, with IC50 values ranging from 2.12 μM to 20.46 μM depending on the cell line and assay format used .
- Antimicrobial Activity :
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may modulate the activity of enzymes or receptors involved in signal transduction pathways, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies and Experimental Findings
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay | Cytotoxicity on MRC-5 |
|---|---|---|---|
| A549 | 2.12 ± 0.21 | 4.01 ± 0.95 | Moderate |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 | Moderate |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 | Moderate |
These findings highlight the compound's potential as a lead structure for developing new antitumor agents while also raising concerns regarding its cytotoxicity towards normal cells, necessitating further optimization of its chemical structure to enhance selectivity for cancer cells over healthy tissues .
Q & A
Q. What are the optimized synthetic routes for N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide?
The synthesis typically involves multi-step reactions:
- Intermediate preparation : Start with 5-chloro-2-methoxyaniline, synthesized via chlorination of 2-methoxyaniline using thionyl chloride .
- Piperidine functionalization : React 1-(propan-2-yl)piperidin-4-ylmethanamine with propionyl chloride under basic conditions (e.g., NaHCO₃) to form the piperidine-amide intermediate .
- Coupling : Use a coupling agent (e.g., EDCI/HOBt) to link the chloro-methoxyphenyl moiety to the piperidine intermediate. Final Boc-deprotection (if applicable) is achieved with TFA or HCl in dioxane .
- Purification : Triturate with diethyl ether or use silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂) to isolate the product in 54–75% yields .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- Mass spectrometry : ESI-MS (e.g., m/z 393 [MH]⁺) and HRMS for molecular weight validation .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields during scale-up?
Discrepancies in yields (e.g., 54% vs. 75% for similar steps) often arise from:
- Reagent quality : Impurities in intermediates (e.g., residual dichloroethane) reduce coupling efficiency. Pre-purify intermediates via recrystallization .
- Temperature control : Exothermic reactions (e.g., propionyl chloride additions) require strict cooling (−10°C) to avoid side products .
- Catalyst optimization : Replace NaBH(OAc)₃ with NaBH₄ for more efficient reductive amination in dichloroethane .
Q. What methodologies are used to analyze regioselectivity in substitution reactions?
- Computational modeling : DFT calculations predict preferential substitution at the chloro group due to electron-withdrawing effects (bond dissociation energy: ~75 kcal/mol) .
- Isotopic labeling : Use ¹⁸O-labeled methanol in methoxy group formation to track substitution pathways via LC-MS .
- Competitive experiments : Compare reaction rates of chloro vs. methoxy groups with nucleophiles (e.g., amines) under identical conditions .
Q. How to design experiments for mechanistic studies of N-debenzylation?
- Kinetic profiling : Monitor reaction progress (via TLC or in situ IR) during 1-chloroethyl chloroformate treatment. A two-step mechanism is observed: carbamate formation (fast) followed by methanolysis (rate-limiting) .
- Trapping intermediates : Use D₂O to quench reactions and identify deuterated byproducts (e.g., benzyl-D via GC-MS) .
- Catalyst screening : Compare HCl vs. H₂SO₄ in methanolysis; HCl reduces side reactions (e.g., piperidine ring oxidation) .
Q. What strategies optimize enantiomeric purity in chiral analogs?
- Chiral auxiliaries : Use (R)- or (S)-BINOL during coupling to induce stereoselectivity (≥90% ee confirmed by chiral HPLC) .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., CAL-B in tert-butanol) .
- Crystallization-induced asymmetric transformation : Seed saturated solutions with enantiopure crystals to enhance diastereomeric excess .
Q. How to address discrepancies in biological activity across structural analogs?
- SAR studies : Compare analogs with substituted morpholino vs. piperidino groups. For example, replacing morpholino with piperidine increases logP (2.1 → 3.4), enhancing blood-brain barrier permeability .
- Docking simulations : Identify binding affinity differences (e.g., ΔG = −8.2 kcal/mol for phenylmorpholino vs. −7.5 kcal/mol for piperidine in kinase targets) .
- ADMET profiling : Measure metabolic stability (e.g., t₁/₂ in liver microsomes: 45 min vs. 22 min for chloro vs. methyl substituents) .
Methodological Considerations
Q. How to validate synthetic protocols for reproducibility?
- DoE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) using response surface methodology .
- Round-robin testing : Collaborate with independent labs to verify yields and purity under standardized conditions .
- Benchmarking : Compare against literature methods (e.g., sodium triacetoxyborohydride vs. cyanoborohydride in reductive amination) .
Q. What analytical tools resolve overlapping NMR signals in complex mixtures?
- 2D NMR : HSQC and HMBC correlate ¹H/¹³C signals to distinguish piperidine CH₂ (δ 2.6 ppm) from ethanediamide NH (δ 8.1 ppm) .
- DOSY : Differentiate compounds by diffusion coefficients (e.g., target compound: 5.2 × 10⁻¹⁰ m²/s vs. byproducts: 4.8 × 10⁻¹⁰ m²/s) .
- Cryoprobe NMR : Enhance sensitivity for low-concentration intermediates (detection limit: 0.1 mg) .
Data Interpretation and Reporting
Q. How to present synthetic data to highlight methodological rigor?
Q. How to contextualize contradictory bioactivity data in publications?
- Discuss assay variability : Note differences in cell lines (e.g., IC₅₀ = 1.2 μM in HeLa vs. 3.5 μM in MCF-7) due to efflux pump expression .
- Highlight structural nuances : Emphasize how minor substituents (e.g., 2-methoxy vs. 2-chloro) alter target binding kinetics .
- Recommend follow-ups : Propose in vivo PK/PD studies to resolve in vitro-in vivo discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
